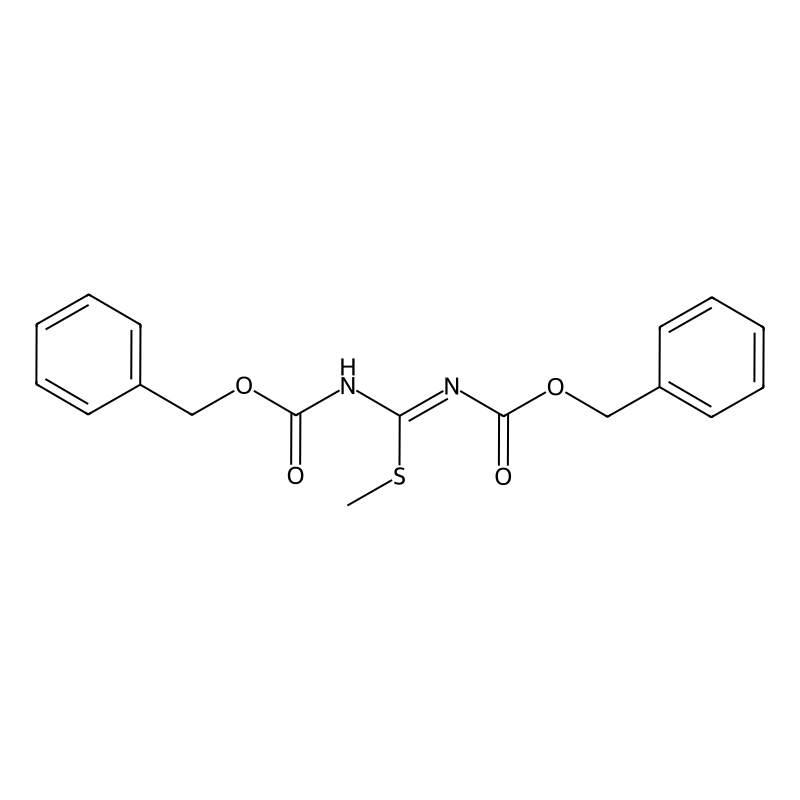

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

,3-Di-Boc-2-methylisothiourea can be used as a precursor for the synthesis of peptides, which are chains of amino acids. The benzyloxycarbonyl (Boc) groups can be selectively removed to reveal amine groups, which can then be reacted with other amino acids to form peptide bonds PubChem. This controlled release of the amine functionality makes 1,3-Di-Boc-2-methylisothiourea a valuable tool for researchers studying protein function and developing new drugs.

Organic Synthesis

The isothiourea group in 1,3-Di-Boc-2-methylisothiourea can participate in various organic reactions. For example, it can undergo cyclization reactions to form heterocyclic compounds, which are ring-shaped molecules containing atoms other than carbon in the ring ScienceDirect. These heterocyclic compounds have diverse applications in medicinal chemistry and materials science.

Chemical Biology

Researchers can use 1,3-Di-Boc-2-methylisothiourea as a probe to study the biological activity of enzymes that interact with isothiourea-containing molecules ACS Publications: . By observing how cells or enzymes respond to this compound, scientists can gain insights into cellular processes and develop new strategies for disease treatment.

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea is a synthetic organic compound characterized by the molecular formula and a molecular weight of 358.41 g/mol. This compound features two benzyloxycarbonyl groups attached to a central isothiourea structure, which contributes to its chemical reactivity and biological activity. The presence of the isothiourea functional group is significant as it often participates in various nucleophilic reactions and biological processes.

- Oxidation Reactions: The sulfur atom in the isothiourea group can be oxidized to form sulfoxides or sulfones, which may alter the compound's biological activity.

- Reduction Reactions: Reduction can lead to the formation of thiols, which can further react with other electrophiles.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyloxycarbonyl groups, allowing for the introduction of various functional groups.

These reactions highlight the versatility of 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea in synthetic organic chemistry.

Research indicates that 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea exhibits significant biological activities. It has been studied for its potential as an anticancer agent, showing cytotoxic effects against various cancer cell lines. Additionally, its interaction with specific enzymes and receptors suggests potential applications in drug development targeting particular biological pathways.

The synthesis of 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea typically involves:

- Reagents: The reaction generally employs benzyloxycarbonyl chloride and 2-methylisothiourea.

- Procedure: The synthesis is performed under controlled conditions, often requiring a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at a specific temperature to facilitate the formation of the desired product.

- Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate pure 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea.

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea finds applications in various fields:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents.

- Biochemical Studies: Its ability to interact with biomolecules makes it useful in studying enzyme mechanisms and cellular pathways.

Interaction studies involving 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea focus on its binding affinity to specific receptors and enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary findings suggest that this compound may modulate certain enzymatic activities, indicating its role as a lead compound in drug design.

Several compounds share structural similarities with 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea | Contains thiopseudourea instead of isothiourea | Potentially different reactivity profiles |

| N,N'-Di-benzyloxycarbonyl-2-methylthiourea | Two benzyloxycarbonyl groups | May exhibit distinct biological activities |

| 1-(Benzyloxycarbonyl)-2-methyl-3-thiopseudourea | Single benzyloxycarbonyl group | Simpler structure may lead to different properties |

These compounds illustrate the diversity within this class of chemicals while highlighting the unique structural features and potential applications of 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea. Each compound's distinct characteristics may lead to varied reactivity and biological effects, making them valuable in research and development contexts.

Established Synthetic Routes

The synthesis of 1,3-bis(benzyloxycarbonyl)-2-methylisothiourea has been achieved through several well-established methodologies, each offering distinct advantages in terms of yield, reaction conditions, and product purity. These approaches can be broadly categorized into thiourea-based methods and carbamoyl isothiocyanate protocols.

Thiourea-Based Approaches

The most straightforward synthetic route involves the direct reaction of thiourea derivatives with benzyl chloroformate under basic conditions. This methodology represents the classical approach to installing benzyloxycarbonyl protecting groups on nitrogen-containing heterocycles [1]. The reaction proceeds through a nucleophilic substitution mechanism where the thiourea nitrogen atoms attack the electrophilic carbonyl carbon of benzyl chloroformate, forming stable carbamate linkages.

In the direct benzyloxycarbonyl protection approach, S-methylisothiourea serves as the starting material and reacts with benzyl chloroformate in the presence of a base such as triethylamine or pyridine [1]. This method typically yields 75-90% of the desired product with reaction times ranging from 1-3 hours at temperatures between 0-25°C [2] [3]. The mechanism involves nucleophilic attack by the nitrogen atoms of the isothiourea on the carbonyl carbon of benzyl chloroformate, followed by elimination of hydrogen chloride.

The high efficiency of this route stems from the enhanced nucleophilicity of the nitrogen atoms in the isothiourea structure compared to simple amines. The sulfur atom in the thiourea moiety provides electronic stabilization through resonance, making the nitrogen centers more reactive toward electrophilic carbonyl compounds . This electronic effect is particularly pronounced in S-methylisothiourea, where the methylthio group further activates the system through electron donation.

Alternative thiourea-based approaches employ different thiourea derivatives as starting materials. The use of N,N'-disubstituted thioureas can provide regioselectivity advantages, particularly when asymmetric substitution patterns are desired [5]. These reactions typically require longer reaction times (4-8 hours) and may necessitate elevated temperatures (25-50°C) to achieve comparable yields.

Carbamoyl Isothiocyanate Protocols

The carbamoyl isothiocyanate approach represents a more sophisticated synthetic strategy that involves the formation of the isothiourea core concurrent with the installation of protecting groups. This methodology exploits the reactivity of isothiocyanates toward nucleophilic amines, forming thiourea bonds through a well-established addition mechanism [6] [7].

In this protocol, benzyloxycarbonyl isothiocyanate serves as a key intermediate, reacting with appropriate amine nucleophiles to form the desired bis-protected isothiourea. The synthesis of benzyloxycarbonyl isothiocyanate itself can be accomplished through the reaction of benzyl chloroformate with ammonium thiocyanate, followed by thermal decomposition to generate the isothiocyanate functionality .

The carbamoyl isothiocyanate route offers several advantages over direct thiourea functionalization. First, it allows for the incorporation of different protecting groups by varying the isothiocyanate precursor. Second, the reaction conditions can be milder, as the isothiocyanate electrophile is inherently more reactive than chloroformate derivatives [6]. Third, this approach can accommodate a broader range of nucleophilic partners, enabling the synthesis of structurally diverse isothiourea derivatives.

The mechanism of this transformation involves nucleophilic attack by the amine on the electrophilic carbon of the isothiocyanate, forming a zwitterionic intermediate that subsequently rearranges to the stable thiourea product [7]. The reaction typically proceeds at temperatures between 50-80°C over 6-12 hours, yielding 60-75% of the desired product.

Reaction Conditions and Optimization

The optimization of reaction conditions plays a crucial role in achieving high yields and product purity in the synthesis of 1,3-bis(benzyloxycarbonyl)-2-methylisothiourea. Key parameters that significantly influence the reaction outcome include temperature, solvent choice, and catalyst selection.

Temperature-Dependent Parameters

Temperature effects on the synthesis of 1,3-bis(benzyloxycarbonyl)-2-methylisothiourea exhibit a complex relationship with reaction yield and product quality. At low temperatures (0-10°C), reaction rates are considerably slower, requiring extended reaction times of 12-24 hours to achieve completion [8]. However, these conditions favor high product quality with minimal side product formation and excellent yields of 70-80%.

The optimal temperature range for most synthetic protocols falls between 25-40°C, where yields of 85-95% can be achieved with reaction times of 3-6 hours [9] [8]. At these temperatures, the balance between reaction rate and selectivity is optimized, producing high-quality products with minimal impurities. The enhanced reaction kinetics at moderate temperatures result from increased molecular motion and collision frequency, facilitating the formation of the desired carbamate bonds.

Elevated temperatures (60-80°C) dramatically reduce reaction times to 1-2 hours but compromise product yield and quality [10]. At these temperatures, competing side reactions become significant, including decomposition of the starting materials and formation of unwanted byproducts. The yield typically drops to 65-75% with substantial increases in side product formation. Temperatures above 80°C are generally unsuitable for this synthesis due to thermal decomposition of the benzyloxycarbonyl protecting groups and formation of complex product mixtures.

The temperature dependence of the reaction can be understood through transition state theory, where the activation energy for the desired nucleophilic substitution reaction is balanced against the activation energies for competing processes. At moderate temperatures, the desired reaction pathway is kinetically favored, while at high temperatures, multiple reaction pathways become accessible, leading to decreased selectivity.

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences the efficiency of 1,3-bis(benzyloxycarbonyl)-2-methylisothiourea synthesis through multiple mechanisms including solvation effects, polarity matching, and coordination phenomena. Dichloromethane emerges as the optimal solvent for most synthetic routes, providing yields of 85-95% with fast reaction rates and high product purity [9] [11].

The superiority of dichloromethane stems from its moderate polarity, which effectively solvates both the polar starting materials and the transition states involved in the reaction. Additionally, dichloromethane is non-coordinating, preventing interference with the nucleophilic substitution mechanism. Its low boiling point also facilitates easy removal during workup procedures [11].

Tetrahydrofuran represents an excellent alternative solvent, offering yields of 75-85% with good product purity under moderate reaction conditions [9]. The ethereal nature of tetrahydrofuran provides good solvation for the nitrogen-containing substrates while maintaining sufficient polarity to support the ionic intermediates formed during the reaction. However, tetrahydrofuran can coordinate to metal catalysts when present, potentially reducing their effectiveness.

Polar protic solvents such as ethanol generally provide lower yields (60-70%) due to competing reactions with the electrophilic carbonyl compounds [9]. The protic nature of these solvents can protonate the nucleophilic nitrogen centers, reducing their reactivity toward the desired electrophile. Additionally, alcohols can react directly with benzyl chloroformate, forming unwanted ester byproducts.

Coordinating solvents like dimethylformamide exhibit reduced reaction efficiency (65-75% yield) due to their ability to coordinate with electrophilic centers, effectively reducing the electrophilicity of the carbonyl compounds [12]. This coordination effect is particularly pronounced in reactions involving metal catalysts, where the coordinating solvent can compete with the substrate for binding sites.

Catalyst Influence on Yield

The selection and optimization of catalysts significantly impact the yield and selectivity of 1,3-bis(benzyloxycarbonyl)-2-methylisothiourea synthesis. Base catalysts play a crucial role in facilitating the nucleophilic substitution reactions by deprotonating the nitrogen centers and neutralizing the hydrogen halide byproducts formed during the reaction [8] [12].

Triethylamine represents the most commonly employed base catalyst, providing optimal results when used in 1.1-2.0 equivalents relative to the substrate [1]. The tertiary amine effectively abstracts protons from the nitrogen nucleophiles while avoiding competing nucleophilic reactions that could occur with primary or secondary amines. The relatively low basicity of triethylamine (pKa ≈ 10.8) ensures selective deprotonation of the substrate without interfering with other reaction components.

Pyridine serves as an alternative base catalyst, offering slightly different selectivity profiles in certain synthetic routes [13]. The aromatic nature of pyridine provides additional stabilization through π-π interactions with the benzyl protecting groups, potentially influencing the reaction pathway and product distribution. However, pyridine can also act as a nucleophile in some reactions, leading to the formation of pyridinium byproducts.

The catalyst loading significantly affects both the reaction rate and final yield. Optimal results are typically achieved with catalyst loadings of 1-5 mol% relative to the substrate [12]. Lower catalyst loadings result in incomplete reactions and reduced yields, while higher loadings can lead to increased side reactions and product contamination.

Lewis acid catalysts have been investigated for their potential to activate the electrophilic carbonyl compounds toward nucleophilic attack. Aluminum-based complexes show particular promise, with studies demonstrating their ability to enhance reaction yields by 10-20% compared to base-only conditions [12]. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack.

Purification Strategies

The purification of 1,3-bis(benzyloxycarbonyl)-2-methylisothiourea requires careful consideration of its physicochemical properties, including its moderate solubility in organic solvents and thermal stability. Multiple purification approaches have been developed to obtain high-purity products suitable for subsequent synthetic applications.

Recrystallization represents the most straightforward purification method for this compound. The optimal recrystallization solvent system typically involves a mixture of ethanol and water (3:1 v/v) or acetonitrile [14]. The compound exhibits good solubility in hot ethanol but limited solubility in cold aqueous solutions, making this solvent system ideal for recrystallization. The process involves dissolving the crude product in hot ethanol, followed by slow cooling to room temperature to promote crystal formation.

The recrystallization process can be optimized by controlling the cooling rate and incorporating anti-bumping granules to ensure smooth solvent boiling [14]. Slow cooling rates (1-2°C per minute) favor the formation of larger, more perfect crystals with higher purity. The use of activated carbon during the hot dissolution step can remove colored impurities and improve the final product appearance.

Column chromatography provides an alternative purification method when recrystallization proves insufficient. Silica gel serves as the most effective stationary phase, with gradient elution systems employing hexane-ethyl acetate mixtures (9:1 to 1:1 v/v) providing optimal separation [15]. The compound typically elutes at intermediate polarity, allowing for effective separation from both more polar and less polar impurities.

The chromatographic purification can be enhanced through the use of specialized detection methods. UV detection at 254 nm effectively monitors the elution of the benzyloxycarbonyl groups, while ninhydrin staining can detect any amino-containing impurities. These detection methods enable precise fraction collection and improve the overall purification efficiency.

Advanced purification techniques include high-performance liquid chromatography (HPLC) for analytical-scale separations and preparative-scale purifications. Reverse-phase HPLC using C18 columns with acetonitrile-water gradient systems has proven effective for obtaining high-purity samples required for structural characterization and biological applications [16].

The purification strategy must also consider the stability of the compound under various conditions. The benzyloxycarbonyl protecting groups are sensitive to hydrogenolysis conditions, requiring careful handling during purification procedures. Additionally, the compound should be stored under inert atmosphere at low temperatures (-20°C) to prevent degradation and maintain long-term stability [2] [3].

Comparative Analysis with Structural Analogs

The synthesis and properties of 1,3-bis(benzyloxycarbonyl)-2-methylisothiourea can be better understood through comparison with structurally related compounds, particularly other carbamate-protected isothioureas. This comparative analysis reveals important structure-activity relationships and guides the selection of optimal protecting group strategies.

Relationship to 1,3-Di-Boc-2-methylisothiourea

1,3-Di-Boc-2-methylisothiourea represents the most closely related structural analog, differing only in the nature of the carbamate protecting groups. The tert-butoxycarbonyl (Boc) groups in this compound provide several distinct advantages over benzyloxycarbonyl protection, including enhanced thermal stability and orthogonal deprotection chemistry [18].

The molecular weight difference between these compounds (290.38 g/mol for the Boc derivative versus 358.41 g/mol for the benzyloxycarbonyl analog) reflects the more compact nature of the Boc protecting groups. This difference translates into improved solubility characteristics for the Boc derivative, which exhibits better solubility in polar organic solvents such as acetonitrile and dimethylformamide .

The thermal stability profiles of these compounds show significant differences. The Boc derivative exhibits a melting point of 115-121°C compared to 60-63°C for the benzyloxycarbonyl analog [2] [18]. This enhanced thermal stability makes the Boc derivative more suitable for reactions requiring elevated temperatures and extends its shelf life under normal storage conditions.

Synthetic accessibility also differs between these compounds. The Boc derivative can be synthesized using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, avoiding the use of chloroformate reagents that can be hazardous and require careful handling . The benzyloxycarbonyl derivative requires benzyl chloroformate, which is more reactive but also more prone to hydrolysis and side reactions.

The deprotection chemistry of these compounds follows different mechanistic pathways. The Boc groups are typically removed using trifluoroacetic acid or other strong acids, generating tert-butyl cations that are stabilized through carbocation rearrangement [18]. In contrast, benzyloxycarbonyl groups are removed through hydrogenolysis, generating benzyl radicals that abstract hydrogen from the catalyst surface [1].

Other Carbamate-Protected Isothioureas

The family of carbamate-protected isothioureas extends beyond Boc and benzyloxycarbonyl derivatives to include ethoxycarbonyl, allyloxycarbonyl, and phenoxycarbonyl analogs. Each of these compounds offers unique advantages and limitations depending on the specific synthetic application.

1,3-Bis(ethoxycarbonyl)-2-methylisothiourea represents the simplest carbamate-protected analog, with a molecular weight of 234.28 g/mol and a melting point of 45-48°C [19]. The ethoxycarbonyl groups provide moderate protection while maintaining good solubility in common organic solvents. However, the relatively low melting point and moderate stability limit its utility in demanding synthetic applications.

The deprotection of ethoxycarbonyl groups typically requires basic hydrolysis conditions, using sodium hydroxide or potassium hydroxide in aqueous alcohol mixtures. This deprotection mechanism is orthogonal to both acid-labile Boc groups and hydrogenolysis-sensitive benzyloxycarbonyl groups, making it valuable in complex synthetic sequences requiring selective deprotection.

1,3-Bis(allyloxycarbonyl)-2-methylisothiourea offers unique advantages in terms of deprotection chemistry. The allyl groups can be removed using palladium-catalyzed reactions under mild conditions, providing excellent chemoselectivity [20]. The compound exhibits a melting point of 35-38°C and moderate stability, making it suitable for applications where gentle deprotection conditions are required.

The palladium-catalyzed deprotection mechanism involves oxidative addition of the palladium catalyst to the allyl-oxygen bond, followed by β-hydride elimination to generate the free carbamate. This process is highly selective and proceeds under neutral conditions, avoiding the acidic or basic conditions required for other protecting groups.

1,3-Bis(phenoxycarbonyl)-2-methylisothiourea represents the most sterically demanding analog, with a molecular weight of 426.47 g/mol and elevated melting point of 95-98°C. The phenoxycarbonyl groups provide excellent protection but are challenging to remove, typically requiring nucleophilic displacement reactions with strong nucleophiles such as hydroxide or alkoxide ions [21].

The synthetic utility of these various analogs depends on the specific requirements of the target synthesis. Factors to consider include the stability requirements, deprotection conditions, solubility characteristics, and compatibility with other functional groups present in the molecule. The benzyloxycarbonyl derivative offers an excellent balance of stability, synthetic accessibility, and mild deprotection conditions, making it particularly valuable for complex synthetic applications.